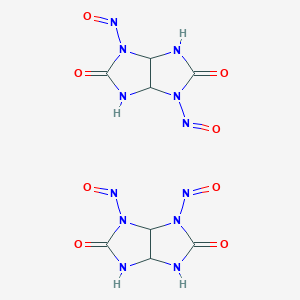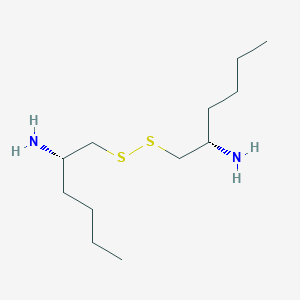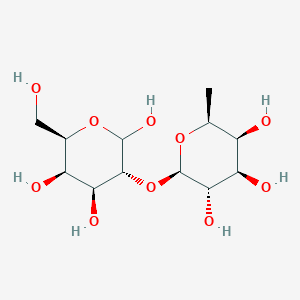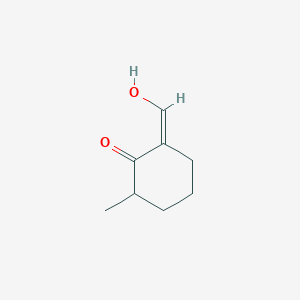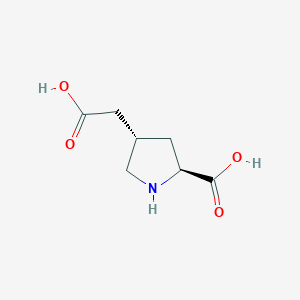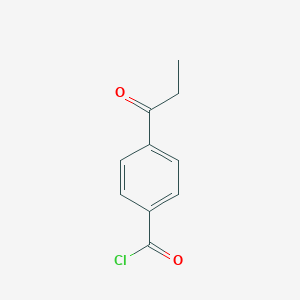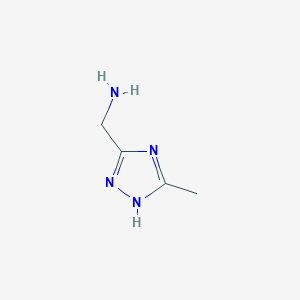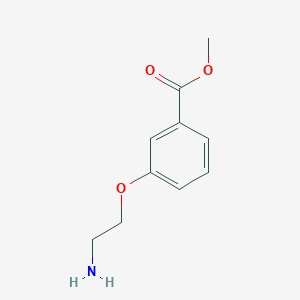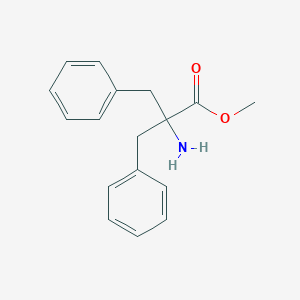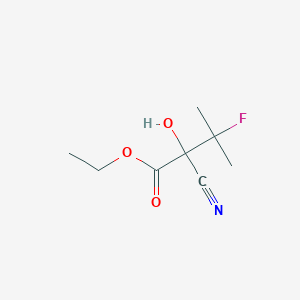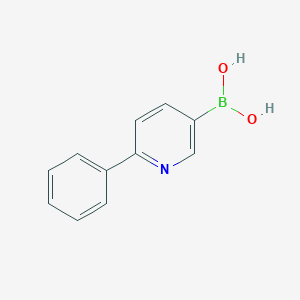
(6-phenylpyridin-3-yl)boronic Acid
説明
“(6-Phenylpyridin-3-yl)boronic acid” is a chemical compound . It can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .
Molecular Structure Analysis
The molecular weight of “(6-phenylpyridin-3-yl)boronic acid” is 199.02 . Its IUPAC name is 6-phenyl-3-pyridinylboronic acid and its InChI code is 1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H .Chemical Reactions Analysis
Boronic acids, including “(6-phenylpyridin-3-yl)boronic acid”, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . They can be used in various sensing applications, including homogeneous assays or heterogeneous detection .Physical And Chemical Properties Analysis
The molecular weight of “(6-phenylpyridin-3-yl)boronic acid” is 199.02 . Its IUPAC name is 6-phenyl-3-pyridinylboronic acid and its InChI code is 1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H .科学的研究の応用
Sensing Applications
Boronic acids, including (6-phenylpyridin-3-yl)boronic Acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the area of protein interactions . They can be used for the manipulation and modification of proteins, providing a valuable tool in biochemical research .
Separation Technologies
Boronic acids are also used in separation technologies . Their ability to form reversible covalent bonds with diols makes them useful in the separation of molecules with diol and polyol motifs .
Development of Therapeutics
Boronic acids, including (6-phenylpyridin-3-yl)boronic Acid, are used in the development of therapeutics . Their diverse range of uses and applications extends from therapeutics to separation technologies .
Enzyme Inhibition
Boronic acids can interfere in signalling pathways and inhibit enzymes . This makes them valuable tools in biochemical research and potential therapeutic agents .
Cell Delivery Systems
Boronic acids have been used in cell delivery systems . They can form bonds with nucleophilic amino acid side chains such as that of serine, which can be exploited in the design of cell delivery systems .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is a promising area of research for the treatment of diabetes .
作用機序
Target of Action
(6-Phenylpyridin-3-yl)boronic acid primarily targets enzymes that contain serine residues in their active sites. These enzymes are often involved in various biochemical pathways, including proteolysis and signal transduction. The boronic acid moiety interacts with the serine residue, forming a reversible covalent bond, which inhibits the enzyme’s activity .
Mode of Action
The compound interacts with its target enzymes by forming a boronate ester with the hydroxyl group of the serine residue. This interaction is reversible and can inhibit the enzyme’s catalytic activity. The inhibition occurs because the formation of the boronate ester prevents the serine residue from participating in its usual catalytic functions .
Biochemical Pathways
By inhibiting serine proteases, (6-Phenylpyridin-3-yl)boronic acid affects pathways involved in protein degradation and signal transduction. This can lead to downstream effects such as altered cellular signaling, reduced protein turnover, and potential impacts on cell growth and apoptosis .
Result of Action
At the molecular level, the inhibition of serine proteases by (6-Phenylpyridin-3-yl)boronic acid leads to a decrease in proteolytic activity. This can result in reduced degradation of proteins, which may affect various cellular processes. At the cellular level, this inhibition can lead to changes in cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .
Action Environment
The efficacy and stability of (6-Phenylpyridin-3-yl)boronic acid can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, the formation of the boronate ester is pH-dependent, with optimal activity observed at neutral to slightly basic pH levels. High temperatures can lead to the degradation of the compound, reducing its efficacy. Additionally, the presence of competing nucleophiles can affect the stability and activity of the boronate ester .
Safety and Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered in this mini-review of papers published during 2013 .
特性
IUPAC Name |
(6-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUPVXOENTCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376384 | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-phenylpyridin-3-yl)boronic Acid | |
CAS RN |
155079-10-0 | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



